molecular formula C17H24N2O2 B5054090 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B5054090
M. Wt: 288.4 g/mol
InChI Key: IUZRCFANSVKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine acts on the serotonergic system in the brain, specifically targeting the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, causing an increase in serotonin release and activity. This leads to the euphoric and hallucinogenic effects associated with 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine use.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to increase the release of corticotropin-releasing factor (CRF), which is involved in the stress response. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to increase the release of prolactin, which is involved in lactation and reproductive function.

Advantages and Limitations for Lab Experiments

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is also relatively easy to administer and has a predictable dose-response curve. However, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of limitations as well. It has a short half-life, making it difficult to study long-term effects. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a number of side effects, including nausea, vomiting, and headache.

Future Directions

There are a number of potential future directions for the study of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further research is needed to determine the safety and efficacy of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in humans. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential for use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Further research is needed to determine the optimal dose and duration of treatment for 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in this context. Finally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential for use in the study of the serotonergic system in the brain, as it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. Further research is needed to better understand the role of these receptors in the brain and their potential as targets for therapeutic intervention.
Conclusion:
In conclusion, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in scientific research. It acts on the serotonergic system in the brain, causing an increase in serotonin release and activity. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of advantages for use in lab experiments, but also has a number of limitations. There are a number of potential future directions for the study of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, including its potential use in the treatment of anxiety and depression in humans, its potential use in the treatment of Parkinson's disease, and its potential use in the study of the serotonergic system in the brain.

Synthesis Methods

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a multistep process that involves the reaction of piperazine with 2-phenylethanol and tetrahydro-2-furanone. The resulting product is then purified through recrystallization to obtain 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in its pure form. The synthesis of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine requires specialized equipment and expertise, making it difficult to produce on a large scale.

Scientific Research Applications

1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

oxolan-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(16-7-4-14-21-16)19-12-10-18(11-13-19)9-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZRCFANSVKMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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